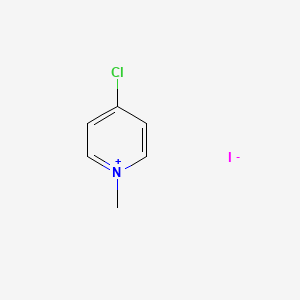

4-chloro-1-methyl-Pyridinium iodide

Overview

Description

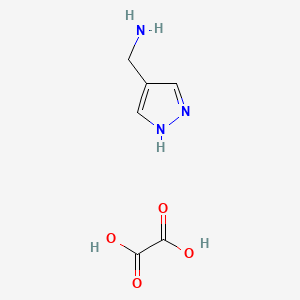

4-chloro-1-methyl-Pyridinium iodide is a variant of the structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals . It is commonly used in organic synthesis for the activation of the hydroxy group of alcohols and carboxylic acids .

Synthesis Analysis

The synthesis of this compound involves the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer), and xanthates . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .Molecular Structure Analysis

The molecular formula of this compound is C6H7ClIN . It is the N-methylated derivative of pyridine .Chemical Reactions Analysis

This compound is a reagent in a wide variety of dehydrative coupling reactions . It is used to synthesize derivatives of esters, lactones, amides, lactams, and ketenes from the corresponding carboxylic acids .Physical And Chemical Properties Analysis

The physical state of this compound at 20°C is solid . It should be stored in a well-ventilated place and kept away from light and moisture .Scientific Research Applications

Isomerisation Studies

4-Chloro-1-methyl-Pyridinium iodide has been a subject of study in the field of isomerisation. Research conducted by Sin et al. (1997) on a related compound, (Z)-1-methyl-4-(2′-methylthiovinyl)-pyridinium iodide, reveals insights into the isomerisation process. They found one of the lowest barriers to irreversible isomerisation, which is significant in understanding the kinetics and thermodynamics of such processes (Sin, Holler, Burger, & Biellmann, 1997).

Organic-Inorganic Hybrid Crystal Formation

The formation of organic-inorganic hybrid crystals using pyridinium derivatives, including this compound, has been explored. Kosuge et al. (2002) reported the formation of a unique 1:1 complex with cadmium iodide, demonstrating potential applications in materials science and crystallography (Kosuge, Okada, Oikawa, & Nakanishi, 2002).

Spectral Properties in Non-Linear Optics

Research on substituted styrylpyridinium salts, closely related to this compound, has implications in non-linear optics. Gawinecki and Trzebiatowska (2000) found that these salts exhibit strong absorption bands, useful in developing materials for non-linear optical applications (Gawinecki & Trzebiatowska, 2000).

Fluorescent Dye Application

The compound's derivative, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, has been used as a fluorescent dye to characterize solvent polarities. This property is crucial for understanding solvent interactions in various chemical environments (Cao et al., 2018).

Corrosion Inhibition

Research on pyridinium salts, including this compound, demonstrates their effectiveness as corrosion inhibitors. This application is particularly relevant in protecting metals in acidic environments (Obaid et al., 2017).

Dye-Sensitized Solar Cells

Pyridinium iodide salts, such as this compound, have been utilized in dye-sensitized solar cells. Their properties as iodide sources and ionic conductivities contribute significantly to the efficiency of these solar cells (Jeon et al., 2011).

Mechanism of Action

Safety and Hazards

4-chloro-1-methyl-Pyridinium iodide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

4-chloro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.HI/c1-8-4-2-6(7)3-5-8;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTKGLWEAOKGAK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433427 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15592-05-9 | |

| Record name | Pyridinium, 4-chloro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B3048007.png)

![3-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B3048012.png)

![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)

![1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene](/img/structure/B3048019.png)